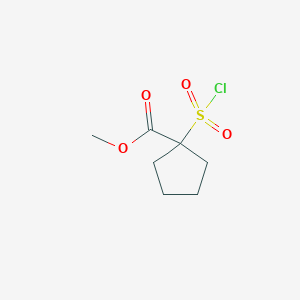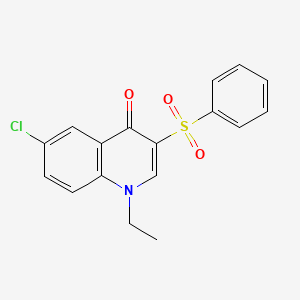![molecular formula C17H18O2S B2436578 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-50-2](/img/structure/B2436578.png)
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, commonly known as 4-Methyl-4-methoxysulfanylphenyl-3-propanone, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being used in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Interactions
- Metabolism in Rats : 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally similar to the one , was studied for its metabolism in rats. Metabolites were identified, including 1-(3, 4-dihydroxyphenyl)-2-propanone and others, with a methodology developed for their quantitative determination in urine (J. Jodynis-Liebert, 1993).
Chemical Synthesis and Reactions
- Synthesis and Structural Analysis : Studies on the reactions of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, with nitrogen-containing agents provided insights into the synthesis and structure of various derivatives, characterized by X-ray crystallography (L. S. Kosolapova et al., 2013).
- Indole Formation : The reaction of compounds like 2,4-Bis(4-methoxyphenyl-1,3,2,4-dithiadiphosphetane-2,4-disulfide with phenylhydrazones of methylketones led to the formation of Δ5-1,2,3-diazaphospholines and indoles, suggesting a potential route for synthesizing structurally related molecules (A. El‐Barbary & S. Lawesson, 1981).
- α-Chlorination Reactions : Research into the α-chlorination of aryl ketones, including compounds similar to the one , using manganese(III) acetate in the presence of chloride ion, provided insights into synthetic applications and reaction mechanisms (Takehiko Tsuruta et al., 1985).
Biological Transformations
- Biotransformation Studies : Research on the biotransformation of β-ketosulfides, such as 1-(phenylthio)-2-propanone, by fungi showed the formation of single diastereomers of β-hydroxy sulfoxides, demonstrating the biological modification potential of related compounds (H. Holland et al., 2002).
Synthetic Applications
- Morpholine Hydrochloride Synthesis : The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related ketones indicated a route for creating novel compounds with potential applications (Tan Bin, 2011).
Environmental and Forensic Studies
- Environmental Implications : The study of lignin degradation and the formation of compounds like 1-(4-hydroxy-3-methoxyphenyl)-propanone in acid treatment of birch lignin highlights the environmental relevance of such compounds (S. Li et al., 1996).
- Forensic Analysis : Investigations into the synthesis routes of similar compounds and their impurity profiles in MDMA production offer critical insights for forensic science applications (M. Swist et al., 2005).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-13-3-9-16(10-4-13)20-12-11-17(18)14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCXXVPTSEXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)



![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)

![2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride](/img/structure/B2436512.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)

